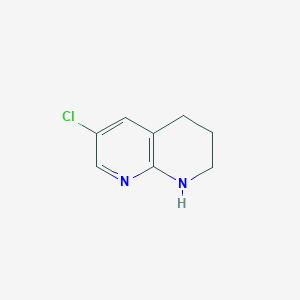

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

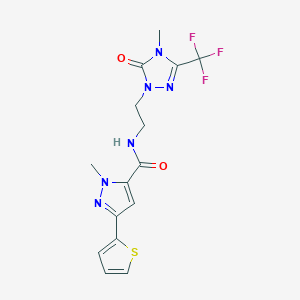

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1784871-53-9. It has a molecular weight of 168.63 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H9ClN2/c9-7-4-6-2-1-3-10-8 (6)11-5-7/h4-5H,1-3H2, (H,10,11) and the InChI key is OXSXJXYJDFAFOK-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including this compound, involves several chemical reactions. These include multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 168.63 .Scientific Research Applications

Synthesis and Structural Analysis

- 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has been studied for its synthesis and structural properties. Armarego (1967) prepared tetrahydro- and decahydro-naphthyridines, including 6-chloro derivatives, establishing their structures through spectroscopic methods such as ultraviolet and proton magnetic resonance spectroscopy (Armarego, 1967). This foundational work highlights the chemical versatility and the methods for distinguishing isomeric structures in naphthyridine chemistry.

Nucleophilic Substitution Reactions

- The compound's reactivity has been a subject of study, particularly its interactions with various nucleophiles. Deady and Werden (1986) investigated the nucleophilic substitution reactions in benzo[c][1,8]naphthyridines, demonstrating the compound's potential for further chemical modification and its reactive nature toward oxygen and nitrogen nucleophiles (Deady & Werden, 1986).

Antimicrobial Applications

- Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of naphthyridine derivatives, including those with chloro substituents, identifying compounds with potent in vitro antibacterial activity (Matsumoto et al., 1984). This research provides insights into the potential biomedical applications of this compound derivatives as antibacterial agents.

Novel Compound Synthesis

- Innovative methods for synthesizing substituted naphthyridine derivatives have been explored, leading to compounds with potential biological activity. Ravi et al. (2018) developed a series of new substituted 3-aryl-1,8-naphthyridine derivatives, evaluating them for antimicrobial activity. This study signifies the compound's role in generating new molecules with possible therapeutic applications (Ravi et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community. This includes attempts to develop more ecofriendly, safe, and atom economical approaches . The compound has diverse biological activities and photochemical properties, making it applicable in medicinal chemistry and materials science .

properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSXJXYJDFAFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784871-53-9 |

Source

|

| Record name | 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)